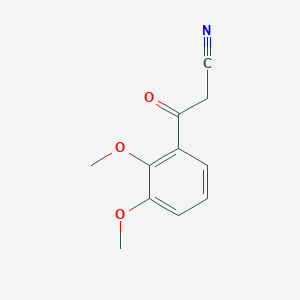

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is an organic compound with the chemical formula C11H11NO3. It belongs to the class of benzoylacetonitriles and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is a yellow crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoacetoveratrone with potassium cyanide. This reaction yields 3,4-dimethoxybenzoylacetonitrile as a byproduct . Another method involves the use of phenacyl halides and an alkaline cyanide by nucleophilic substitution .

Industrial Production Methods

The industrial production of 2,3-dimethoxybenzoylacetonitrile typically involves the bromination of acetoveratrone (3,4-dimethoxyacetophenone) followed by the reaction with potassium cyanide. This method is preferred due to its higher yield and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like methyl and phenyl Grignard reagents are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of dimethoxy ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoylacetonitriles.

Aplicaciones Científicas De Investigación

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including isoxazole derivatives.

Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

Medicine: Research has explored its potential use in drug discovery and development due to its biological activities.

Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxybenzoylacetonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and chelating metal ions. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxybenzoylacetonitrile: Similar in structure but with different substitution patterns on the benzene ring.

2,4,5-Trimethoxybenzoylacetonitrile: Contains additional methoxy groups, leading to different chemical properties and reactivity.

Uniqueness

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activities. The presence of methoxy groups at the 2 and 3 positions of the benzene ring imparts distinct chemical properties compared to other benzoylacetonitriles .

Actividad Biológica

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a compound with the CAS number 199102-80-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO3. Its structure features a propanenitrile moiety attached to a dimethoxyphenyl group, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar compound A | HepG2 | TBD | Cell cycle arrest |

| Similar compound B | MCF-7 | TBD | Inhibition of DNA synthesis |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacteria and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.

- Apoptosis Induction : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : The compound may interfere with the cell cycle by affecting cyclin-dependent kinases (CDKs), thus halting proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl ring or the oxopropanenitrile moiety can significantly alter its potency and selectivity.

Key Observations:

- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases cell membrane permeability.

- Nitrile Group : The nitrile functional group contributes to the overall reactivity and may facilitate interactions with biological targets.

Case Studies

Several case studies highlight the potential of compounds structurally related to this compound:

-

Case Study on Antitumor Activity : A study demonstrated that a series of analogs exhibited varying degrees of cytotoxicity against MCF-7 cells, with modifications leading to improved potency through enhanced interaction with target proteins.

- Findings : Compounds with electron-donating groups showed increased activity due to better stabilization in the active site of target enzymes.

-

Antimicrobial Efficacy Study : Another study evaluated a related compound against Staphylococcus aureus and E. coli, revealing significant inhibition at low concentrations.

- Results : The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis pathways.

Propiedades

IUPAC Name |

3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYIUYPQIFGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640882 |

Source

|

| Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199102-80-2 |

Source

|

| Record name | 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.